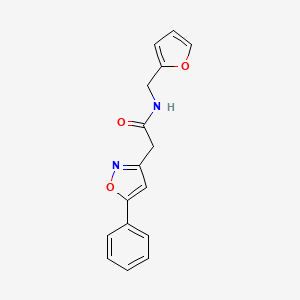

N-(呋喃-2-基甲基)-2-(5-苯基异噁唑-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide derivatives involves a series of reactions starting with 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides. These intermediates are then reacted with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters to yield the desired acetamide derivatives. Additionally, the reaction of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide with pyridinecarbaldehydes and 5-arylfurfural leads to the formation of 5-heterylidene derivatives. These synthetic pathways are crucial for the development of compounds with potential anticancer activity, as demonstrated by their cytotoxic effects against leukemia cell lines .

Molecular Structure Analysis

The molecular structure of 2-cyano-N-(furan-2-ylmethyl)acetamide has been elucidated through crystallography. The acetamide unit is significantly inclined relative to the furan ring, with an angle of 76.7°. In the crystal form, molecules are interconnected through N—H⋯O and C—H⋯O hydrogen bonds, which organize into C(4) chains along the100 direction. The carbonyl oxygen atom acts as a bifurcated acceptor, contributing to the formation of an R 1 2(6) ring within the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of N-(furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide derivatives is highlighted by their ability to undergo further transformations. For instance, the reaction with pyridinecarbaldehydes and 5-arylfurfural to yield 5-heterylidene derivatives indicates the presence of reactive functional groups that can participate in condensation reactions. These reactions are not only important for the synthesis of diverse derivatives but also for the potential enhancement of biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized N-(furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide derivatives are characterized using various spectroscopic techniques. Mass spectrometry, NMR, and FTIR spectroscopy are employed to confirm the structure of the newly synthesized compounds. These techniques provide detailed information about the molecular weight, structural framework, and functional groups present in the compounds. The antimicrobial activity of these compounds, as demonstrated by their good antibacterial and antifungal activity, is a testament to their chemical properties and potential as therapeutic agents .

科学研究应用

有机合成和化学性质

对呋喃-2-基甲基衍生物的合成和重排在有机化学中至关重要,可用于生成杂环芳香化合物。例如,呋喃-2-基甲基对磺酰基乙酸酯经历脱羧克莱森重排反应,生成2,3-二取代杂环芳香产物,展示了呋喃衍生物在合成过程中的多功能性(Craig et al., 2005)。此外,合成N-(呋喃-2-基甲基)-2-(5-苯基异噁唑-3-基)乙酰胺衍生物展示了它们在创造具有潜在应用于药物发现和开发的生物活性分子中的重要性(Horishny et al., 2021)。

药理学研究

在药理学领域,含有呋喃-2-基甲基基团的化合物已被研究其治疗潜力。研究集中在α-杂环α-乙酰胺基-N-苄基乙酰胺衍生物的抗惊厥活性,包括那些含有呋喃-2-基团的化合物,在动物模型中显示出显著的抗癫痫保护作用,突显了它们在治疗神经系统疾病中的潜力(Kohn et al., 1993)。此外,呋喃-噻唑烷酮杂合物展示出显著的抗阿米巴活性,表明它们在开发新的阿米巴病治疗方法中的用途(Ansari et al., 2016)。

抗菌和抗真菌应用

呋喃衍生物的抗菌和抗真菌效果已被广泛研究。例如,2-芳基硫-N-(2-甲氧基二苯并[b,d]呋喃-3-基)乙酰胺衍生物对各种真菌表现出显著的抗真菌活性,为其在对抗真菌感染中的潜在用途提供了见解(Kaplancıklı等,2013)。此外,具有呋喃-2-基基团的新颖衍生物展示出有前途的抗菌性能,进一步强调了这些化合物在应对细菌感染中的治疗价值(Rani et al., 2012)。

属性

IUPAC Name |

N-(furan-2-ylmethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-16(17-11-14-7-4-8-20-14)10-13-9-15(21-18-13)12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJZTASPIWKYEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2542940.png)

![N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2542947.png)

![1-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2542948.png)

![1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2542949.png)

![1-(benzo[d]isoxazol-3-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide](/img/structure/B2542953.png)

![3-[2-(2-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2542956.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2542957.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2542958.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2542959.png)

![ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate](/img/structure/B2542961.png)

![2-Azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2542962.png)